4-Dimethylamino-2-butenoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(dimethylamino)but-2-enoyl chloride is an organic compound with the chemical formula C6H10ClNO. It is a white crystalline solid or powder and is primarily used as an intermediate in organic synthesis, particularly in the production of polymers and high molecular weight compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E)-4-(dimethylamino)but-2-enoyl chloride can be synthesized by reacting (E)-4-(dimethylamino)but-2-enoic acid with thionyl chloride (SOCl2). The reaction typically occurs at room temperature and involves the conversion of the carboxylic acid group to an acyl chloride group .
Industrial Production Methods
In an industrial setting, the production of (E)-4-(dimethylamino)but-2-enoyl chloride involves the use of large-scale reactors where (E)-4-(dimethylamino)but-2-enoic acid is treated with thionyl chloride under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-(dimethylamino)but-2-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.
Polymerization Reactions: It can be used as a monomer in polymerization reactions to form high molecular weight polymers.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides.
Alcohols: Reacts with alcohols to form esters.
Catalysts: Lewis acids or bases can be used to catalyze the reactions.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Polymers: Formed through polymerization reactions.
Wissenschaftliche Forschungsanwendungen
(E)-4-(dimethylamino)but-2-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Utilized in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: Employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of (E)-4-(dimethylamino)but-2-enoyl chloride involves its reactivity as an acylating agent. It can acylate nucleophiles such as amines and alcohols, leading to the formation of amides and esters. The molecular targets include nucleophilic functional groups, and the pathways involve nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-(dimethylamino)but-2-enoic acid: The precursor to (E)-4-(dimethylamino)but-2-enoyl chloride.
(E)-4-(dimethylamino)but-2-enamide: A related compound formed by the reaction of (E)-4-(dimethylamino)but-2-enoyl chloride with ammonia.
(E)-4-(dimethylamino)but-2-enoate: An ester derivative formed by the reaction with alcohols.
Uniqueness
(E)-4-(dimethylamino)but-2-enoyl chloride is unique due to its high reactivity as an acylating agent and its ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields, including organic synthesis, polymer chemistry, and pharmaceutical development .
Eigenschaften
Molekularformel |
C6H10ClNO |
---|---|
Molekulargewicht |
147.60 g/mol |
IUPAC-Name |
4-(dimethylamino)but-2-enoyl chloride |
InChI |
InChI=1S/C6H10ClNO/c1-8(2)5-3-4-6(7)9/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
BOTUQNGRMXZOTH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC=CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.